molecular formula C32H46O5 B13070563 KadcoccineacidL

KadcoccineacidL

Cat. No.: B13070563
M. Wt: 510.7 g/mol
InChI Key: GNFUVJAQZVPINJ-OUGYKOSNSA-N
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Description

Kadcoccineacid L is a rearranged triterpenoid acid isolated from the stems of Kadsura coccinea, a plant renowned for its structurally diverse bioactive compounds . It belongs to the 14(13→12)-abeo-lanostane skeleton family, characterized by a unique 6/6/5/6-fused tetracyclic system. Kadcoccineacid L and its analogs (kadcoccine acids A–N) are distinguished by rare structural modifications, such as a 5-substituted 2(5H)-furanone moiety on the C-17 side chain in some derivatives (e.g., kadcoccine acids G and H) .

Properties

Molecular Formula

C32H46O5

Molecular Weight

510.7 g/mol

IUPAC Name

(Z,6R)-6-[(3R,4aR,6bR,10aR,11aS,11bR)-3-acetyloxy-10-formyl-4,4,6b,11b-tetramethyl-1,2,3,4a,5,7,8,10a,11,11a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H46O5/c1-19(9-8-10-20(2)29(35)36)22-13-15-31(6)24-11-12-27-30(4,5)28(37-21(3)34)14-16-32(27,7)26(24)17-25(31)23(22)18-33/h10-11,18-19,25-28H,8-9,12-17H2,1-7H3,(H,35,36)/b20-10-/t19-,25+,26-,27+,28-,31+,32-/m1/s1

InChI Key

GNFUVJAQZVPINJ-OUGYKOSNSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)C1=C([C@@H]2C[C@@H]3C(=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)[C@@]2(CC1)C)C=O

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1=C(C2CC3C(=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C2(CC1)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidL typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are commonly used.

    Substitution: Substitution reactions often involve electrophilic reagents such as halogens or nitro groups, and are carried out under controlled temperature and pH conditions.

Major Products Formed

    Oxidation: The major products include various oxidized derivatives of this compound.

    Reduction: The primary products are aromatic amines resulting from the cleavage of the azo bond.

    Substitution: The products depend on the nature of the substituent introduced during the reaction.

Scientific Research Applications

KadcoccineacidL has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is used in staining techniques to visualize biological samples under a microscope.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: this compound is used in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of KadcoccineacidL involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

Compound Source Key Structural Features Reference
Kadcoccineacid L K. coccinea stems 6/6/5/6-fused tetracyclic system; 14(13→12)-abeo-lanostane skeleton
Kadcoccineacid B K. coccinea stems Similar skeleton; lacks furanone moiety
Kadcoccineacid H K. coccinea stems Contains 5-substituted 2(5H)-furanone on C-17 side chain
Kadcoccitanes A–D K. coccinea roots Rearranged 6/6/5/6 system with modified side chains; anticoagulant activity in A and D
Kadcoccinones A–F K. coccinea stems 12,14-seco-lanostane derivatives; cytotoxicity influenced by C-12/C-14 cleavage

Key Observations :

  • The 5-substituted furanone in kadcoccineacid H enhances its bioactivity compared to non-furanone analogs like kadcoccineacid B .
  • Kadcoccitanes A–D, isolated from roots, exhibit anticoagulant properties absent in stem-derived kadcoccine acids, suggesting tissue-specific structural adaptations .

Cytotoxicity Profiles

Compound Target Cell Lines (IC₅₀ or GI₅₀) Activity Level Reference
Kadcoccineacid H HL-60, SMMC-7721, A-549, MCF-7, SW-480, HeLa (IC₅₀: 3.11–7.77 μM) Moderate inhibition
Kadcoccineacid B Same as above (IC₅₀: 3.11–7.77 μM) Moderate inhibition
Kadlongilactone C A549, HT-29, K562 (IC₅₀: <10 μM) Potent inhibition
Kadcoccinone E HL-60, A549, Bel7402 (IC₅₀: ~15 μM) Moderate inhibition
Seco-coccinic acid A HL-60 (GI₅₀: 16.6 μM) Moderate inhibition

Key Observations :

  • Kadcoccineacids B and H show broad-spectrum but weak cytotoxicity, likely due to their bulky tetracyclic systems limiting membrane permeability .
  • Kadlongilactones and kadcoccinones exhibit stronger activity, attributed to α,β-unsaturated lactones and conformational flexibility (e.g., 23S,24R vs. 23R,24S in kadcoccinone E vs. D) .

Antiviral and Specialized Bioactivities

Compound Bioactivity Efficacy Reference
Kadcoccineacid H Anti-HIV-1 activity (19.4 ± 14.4% inhibition) Moderate
Kadcoccinic acid D Anti-HIV-1 activity (12.4 ± 12.5% inhibition) Moderate
Micrandilactone C HIV-1 inhibition (strong suppression of C8166 cell infection) Potent
Kadcoccitanes A, D Anticoagulant activity (12.4 ± 12.5% and 19.4 ± 14.4% inhibition of clotting factors) Moderate

Key Observations :

  • Kadcoccineacid H and related acids show moderate anti-HIV activity, outperformed by micrandilactone C, which targets viral entry or replication more effectively .
  • Kadcoccitanes A and D’s anticoagulant effects highlight functional divergence from cytotoxic kadcoccine acids .

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